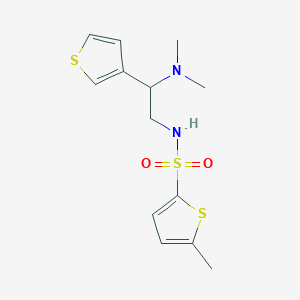

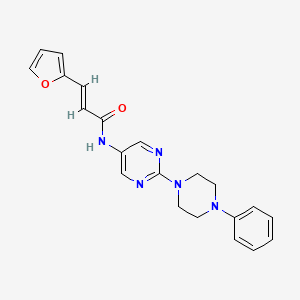

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide, also known as DMATS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMATS is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation.

Aplicaciones Científicas De Investigación

One-Pot Synthesis of Heterocyclic Compounds

The study by Rozentsveig et al. (2013) presents a one-pot synthesis method that might be applicable for derivatives of thiophene sulfonamides, showcasing a technique for creating nucleophilic addition products that are easily cyclized to form heterocyclic sulfonamides. This method is significant for efficiently generating complex molecules with potential biological activities Rozentsveig et al., 2013.

Antiproliferative Agents

Pawar et al. (2018) report on the synthesis of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives, indicating their potential as antiproliferative agents against various cancer cell lines. This highlights the compound's relevance in developing new therapeutic agents for cancer treatment Pawar et al., 2018.

Fluorescent Molecular Probes

Guo et al. (2014) discuss the synthesis of polythiophene-based conjugated polymers for selective and sensitive detection of metal ions like Hg2+ and Cu2+, and amino acids in aqueous solutions. Such compounds, including modifications of thiophene sulfonamides, could serve as valuable tools in environmental monitoring and biochemical assays Guo et al., 2014.

Urease Inhibition and Antibacterial Activity

Noreen et al. (2017) demonstrate the urease inhibition and antibacterial properties of thiophene sulfonamide derivatives, indicating their potential in addressing conditions caused by urease-producing bacteria and other microbial pathogens. This suggests the compound's utility in discovering new antimicrobial agents Noreen et al., 2017.

Synthesis and Cytotoxicity of Derivatives

Arsenyan et al. (2016) study shows the synthesis of aminomethyl-substituted chloroselenopheno[3,2-b]thiophene-2-sulfonamides and their cytotoxicity against various cancer cell lines. This research underscores the potential of thiophene sulfonamide derivatives in the development of novel anticancer drugs Arsenyan et al., 2016.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S3/c1-10-4-5-13(19-10)20(16,17)14-8-12(15(2)3)11-6-7-18-9-11/h4-7,9,12,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJNIJNACMZVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2814858.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)

![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)

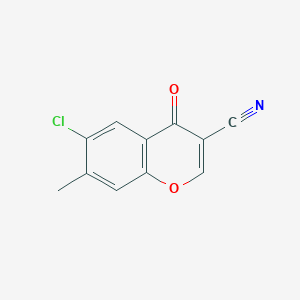

![N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2814874.png)

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2814875.png)

![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)

![N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine](/img/structure/B2814877.png)